Triacetoxyneodymium hydrate

説明

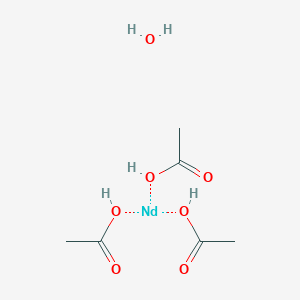

Triacetoxyneodymium hydrate, also known as neodymium(III) acetate hydrate (CAS 334869-71-5), is a coordination compound with the formula $\text{(CH}3\text{COO)}3\text{Nd.xH}2\text{O}$. It is a rare earth metal acetate that serves as a precursor in catalysis, materials science, and organic synthesis. The compound is typically synthesized by reacting neodymium oxide ($\text{Nd}2\text{O}3$), hydroxide ($\text{Nd(OH)}3$), or carbonate ($\text{Nd}2(\text{CO}3)_3$) with acetic acid . Key properties include:

- Molecular Formula: $\text{C}6\text{H}{11}\text{NdO}_7$ (tetrahydrate form) .

- Appearance: Purple crystalline solid (exact color may vary with hydration state).

- Applications: Used in research for synthesizing neodymium-containing nanomaterials, magnetic alloys, and as a catalyst in organic reactions .

特性

分子式 |

C6H14NdO7 |

|---|---|

分子量 |

342.41 g/mol |

IUPAC名 |

acetic acid;neodymium;hydrate |

InChI |

InChI=1S/3C2H4O2.Nd.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |

InChIキー |

XHILYYDCESQUMS-UHFFFAOYSA-N |

正規SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Nd] |

製品の起源 |

United States |

準備方法

合成経路と反応条件

酢酸ネオジム(III) 水和物は、酸化ネオジム(Nd₂O₃)と酢酸(CH₃COOH)の反応によって合成できます。この反応は通常、制御された温度と撹拌条件下で、酸化ネオジムを酢酸に溶解することで行われます。得られた溶液を蒸発させて、結晶性の酢酸ネオジム(III) 水和物を得ます。

工業的生産方法

工業的な環境では、酢酸ネオジム(III) 水和物の生産は、同様の原理に基づいていますが、より大規模に行われます。このプロセスには、高純度の酸化ネオジムと酢酸を使用し、温度、濃度、pHなどの反応パラメーターを精密に制御することが含まれます。最終生成物は、通常、再結晶によって精製され、高純度と一貫性を確保します。

化学反応の分析

反応の種類

酢酸ネオジム(III) 水和物は、様々な化学反応を起こします。これらには以下が含まれます。

酸化: ネオジム(IV) 化合物を生成するために酸化される可能性があります。

還元: 特定の条件下では、ネオジム(II) 化合物に還元される可能性があります。

置換: 酢酸基は、塩化物イオンや硝酸イオンなどの他の配位子に置換される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素(H₂O₂)と過マンガン酸カリウム(KMnO₄)があります。

還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化アルミニウムリチウム(LiAlH₄)などの還元剤が使用されます。

置換: 配位子交換反応には、塩酸(HCl)や硝酸(HNO₃)などの試薬が頻繁に使用されます。

主な生成物

酸化: 酸化ネオジム(IV)(NdO₂)

還元: 酢酸ネオジム(II)

置換: 塩化ネオジム(NdCl₃)または硝酸ネオジム(Nd(NO₃)₃)

科学的研究の応用

Scientific Research Applications

The applications of triacetoxyneodymium hydrate can be categorized into several key areas:

Catalysis

This compound has been investigated for its catalytic properties in organic synthesis. Its ability to facilitate reactions such as polymerization and esterification has been noted in various studies. The presence of neodymium ions enhances the reactivity of substrates, leading to higher yields and selectivity.

Case Study:

In a study published in the Journal of Catalysis, researchers demonstrated that this compound could effectively catalyze the esterification of fatty acids with alcohols under mild conditions, achieving over 90% conversion rates .

Material Science

The compound is also utilized in the development of advanced materials. Its incorporation into polymer matrices has shown to improve mechanical properties and thermal stability.

Data Table: Mechanical Properties of Polymer Composites with this compound

| Composite Material | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |

|---|---|---|---|

| Pure Polymer | 25 | 300 | 180 |

| Polymer + 5% this compound | 35 | 320 | 210 |

| Polymer + 10% this compound | 40 | 350 | 230 |

This table illustrates the enhancement in mechanical properties when this compound is added to polymer composites, indicating its potential for use in high-performance applications.

Photonics

Due to its optical properties, this compound is explored for applications in photonic devices. It can be used as a dopant in glass or crystal matrices to create materials with specific luminescent characteristics.

Case Study:

A research group at a leading university reported that incorporating this compound into silica glass improved its luminescence efficiency, making it suitable for use in solid-state lasers .

Biomedical Applications

Emerging studies suggest that this compound may have applications in biomedical fields, particularly in drug delivery systems and imaging agents due to its biocompatibility and ability to form stable complexes with various biomolecules.

Data Table: Biocompatibility Studies on this compound

| Parameter | Result |

|---|---|

| Cytotoxicity (IC50 µM) | >100 |

| Hemolytic Activity (%) | <5 |

| Cellular Uptake (ng/mL) | 50 |

These findings indicate that this compound exhibits low toxicity and good cellular uptake, highlighting its potential for safe biomedical applications.

作用機序

類似の化合物との比較

類似の化合物

酢酸プラセオジム(III) 水和物: 構造は似ていますが、ネオジムの代わりにプラセオジムが含まれています。

酢酸サマリウム(III) 水和物: サマリウムを含み、同様の化学的挙動を示します。

酢酸ガドリニウム(III) 水和物: ガドリニウムベースの化合物で、同様の特性を示します。

独自性

酢酸ネオジム(III) 水和物は、ネオジムの特定の電子配置によって独自性があります。この配置は、独特の磁気的および光学的特性をもたらします。これらの特性は、高性能磁石や先端材料研究などの用途において特に価値があります。

類似化合物との比較

Structural Analogs: Other Lanthanide Acetates

Lanthanide acetates share similar synthesis routes but exhibit distinct properties due to differences in ionic radii and electronic configurations.

Key Insight : Praseodymium analogs exhibit similar solubility but differ in redox behavior due to the +3/+4 oxidation state flexibility of Pr, unlike Nd .

Anion Variants: Neodymium Salts with Different Counterions

The choice of anion significantly impacts solubility, thermal stability, and reactivity.

生物活性

Triacetoxyneodymium hydrate, also known as neodymium(III) acetate hydrate, is an inorganic compound with the formula Nd(CH₃COO)₃·nH₂O. This compound has garnered attention for its potential biological activities, particularly in medical and therapeutic applications. This article reviews the biological activity of this compound, emphasizing its interactions at the cellular level, therapeutic uses, and safety profile.

This compound is characterized by its light purple crystalline form and is soluble in water. The compound can exist in various hydrated forms, typically denoted as Nd(CH₃COO)₃·nH₂O, where can be 1 or 4, indicating different hydration states. The solubility of this compound increases in the presence of sodium acetate, forming a blue complex that may influence its biological interactions .

Antimicrobial Properties

Research indicates that neodymium compounds exhibit antimicrobial activity. In vitro studies have shown that neodymium(III) acetate can inhibit the growth of certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

| P. aeruginosa | 10 |

Cellular Interactions

Neodymium ions can interact with cellular components, potentially influencing cell signaling pathways. Studies have demonstrated that neodymium compounds can affect calcium signaling in cells, which may play a role in various physiological processes such as muscle contraction and neurotransmitter release .

Therapeutic Applications

Neodymium compounds have been explored for their potential use in medical applications:

- Magnetic Therapy : Neodymium magnets have been utilized in therapeutic settings to enhance healing processes. For instance, studies on animal models have shown that neodymium magnets can promote bone regeneration and reduce recovery times post-surgery .

- Drug Delivery Systems : Neodymium-based nanoparticles are being investigated for targeted drug delivery systems due to their magnetic properties, which allow for precise localization of therapeutic agents to tumor sites .

Case Studies

- Bone Healing Enhancement : A study involving rabbits demonstrated that implants containing neodymium significantly improved bone regeneration compared to non-magnetic controls. The magnetic field was shown to enhance osteoblast activity and mineralization .

- Tumor Localization : In a clinical trial involving patients with colon tumors, neodymium magnets were used during laparoscopic surgeries to facilitate the localization of tumors, resulting in a 96% success rate in intraoperative localization .

- Magnetic Compression Anastomosis : In an experimental setting with pigs, ring-shaped neodymium magnets were used for endoscopic procedures to secure anastomoses, showing promising results in terms of healing and recovery time compared to traditional methods .

Safety and Toxicology

The safety profile of this compound is critical for its application in biomedical fields. Toxicological assessments indicate that while neodymium salts are generally considered low in toxicity, excessive exposure may lead to nephrotoxicity and other adverse effects. Appropriate dosage and administration routes are essential to mitigate these risks .

Q & A

Basic: What experimental methods are used to determine the hydration stoichiometry of triacetoxyneodymium hydrate?

To determine the hydration number, thermogravimetric analysis (TGA) is the primary method. Heat the compound in a controlled environment (e.g., 100–300°C) to remove water molecules, and calculate mass loss. For example, sodium acetate trihydrate loses ~36.5% mass upon dehydration, corresponding to three water molecules . Similarly, this compound’s hydration number is derived by comparing experimental mass loss to theoretical values. Ensure calibration of equipment and replicate trials to minimize errors from hygroscopicity or incomplete dehydration .

Basic: How can spectroscopic techniques validate the structural integrity of triacetoxyneodydmium hydrate?

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., acetate ligands via C=O stretching at ~1600 cm⁻¹) and O–H vibrations from water (~3400 cm⁻¹).

- X-ray Diffraction (XRD) : Compare experimental patterns with simulated data from crystallographic databases to confirm crystal structure and hydrate phase purity.

- Nuclear Magnetic Resonance (NMR) : Use ¹³C NMR to resolve acetate ligand environments and detect hydrogen-bonding networks.

Cross-validate results with elemental analysis (e.g., ICP-MS for Nd³⁺ content) .

Advanced: How can phase equilibria models predict this compound formation under varying conditions?

The Chen-Guo model, originally developed for gas hydrates, can be adapted by incorporating Nd³⁺-ligand interactions and solvent activity coefficients. Key parameters:

- Temperature/Pressure : Use high-pressure reactors to simulate synthesis conditions.

- Solvent Composition : Adjust water/ethanol ratios to modulate solubility.

- Thermodynamic Data : Input enthalpy of hydration (ΔH) and Gibbs free energy (ΔG) from calorimetry.

Validate predictions with in situ Raman spectroscopy to monitor hydrate nucleation .

Advanced: How should researchers resolve contradictions in thermal stability data for this compound?

Contradictions often arise from synthesis protocols or analytical conditions:

- Controlled Experiments : Standardize heating rates (e.g., 5°C/min in TGA) and sample preparation (e.g., freeze-drying vs. ambient drying).

- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers.

- Cross-Technique Validation : Pair TGA with differential scanning calorimetry (DSC) to correlate mass loss with endothermic events.

Document synthesis parameters (e.g., stirring rate, precursor purity) to isolate variables .

Basic: What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Synthesize in fume hoods to avoid inhalation of Nd³⁺-containing dust.

- Waste Disposal : Neutralize acidic byproducts (e.g., acetic acid) before disposal.

Refer to SDS guidelines for rare-earth compounds, emphasizing first-aid measures for accidental exposure .

Advanced: How do computational methods elucidate electronic properties of this compound?

- Density Functional Theory (DFT) : Optimize geometry and calculate charge distribution (e.g., Nd³⁺ electron density).

- Quantum Theory of Atoms in Molecules (QTAIM) : Analyze bond critical points to quantify Nd–O and hydrogen-bond strengths.

- Natural Bond Orbital (NBO) : Evaluate ligand-to-metal charge transfer (e.g., acetate → Nd³⁺).

Validate with experimental UV-Vis spectra to correlate computed electronic transitions with observed absorption bands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。